N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide
Description
N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide is a synthetic small molecule featuring a pyrazolo[3,4-d]pyrimidine core substituted with a tert-butyl group at the N1 position and a furan-2-carboxamide moiety at the C5 position. This scaffold is structurally related to kinase inhibitors and enzyme modulators, as pyrazolo[3,4-d]pyrimidine derivatives are known for their roles in targeting ATP-binding pockets in proteins like EGFR and USP7 . The tert-butyl group enhances metabolic stability, while the furan carboxamide contributes to electronic and steric interactions with biological targets.
Properties
IUPAC Name |
N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O3/c1-14(2,3)19-11-9(7-16-19)13(21)18(8-15-11)17-12(20)10-5-4-6-22-10/h4-8H,1-3H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IELFLIYSYKNWME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazolo[3,4-d]pyrimidines, have been used in various biological studies
Mode of Action
It’s known that compounds with similar structures can interact with their targets through various mechanisms, including catalytic protodeboronation. This involves a radical approach that allows for formal anti-Markovnikov alkene hydromethylation.
Biochemical Pathways
The catalytic protodeboronation process mentioned earlier is a valuable transformation in organic synthesis. This suggests that the compound could potentially affect pathways involving alkene hydromethylation.
Result of Action
The catalytic protodeboronation process can lead to valuable transformations in organic synthesis, suggesting potential applications in the synthesis of complex organic compounds.
Biological Activity
N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide is a compound belonging to the class of pyrazolo[3,4-d]pyrimidines. This article provides an overview of its biological activity, synthesis, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a complex molecular structure characterized by a fused pyrazolo[3,4-d]pyrimidine ring system with a furan-2-carboxamide moiety. Its molecular formula is , and it has a molecular weight of 351.4 g/mol. The presence of the tert-butyl group enhances its lipophilicity, potentially influencing its biological activity and solubility properties .
Antimicrobial Activity
Research indicates that nitrogen-based heterocyclic compounds like this compound may exhibit antimicrobial properties. A review highlighted that similar compounds have shown activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. This suggests that this compound could be explored further for its potential use in treating bacterial infections .
Synthesis
The synthesis of this compound typically involves several steps:
- Starting Materials : The synthesis often begins with 5-amino-1H-pyrazole derivatives and appropriate carboxhydrazides.
- Cyclization Reactions : Cyclization reactions are performed under controlled conditions to form the desired pyrazolo[3,4-d]pyrimidine scaffold.
- Purification : The final product is purified using techniques such as recrystallization or chromatography to achieve high purity levels.
Case Studies and Research Findings
Several studies have focused on related compounds within the pyrazolo[3,4-d]pyrimidine class:
| Study | Compound | Biological Activity | Findings |
|---|---|---|---|
| 2,5-Dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | Inhibitor of ALDH1A | Potential adjunct in ovarian cancer chemotherapy | |
| N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(o-tolyloxy)acetamide | Anticancer | Structural analysis indicates potential efficacy against cancer | |
| Various Pyrazolopyrimidines | Antimicrobial | Exhibited significant activity against multiple bacterial strains |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Observations:
Substituent Effects on Binding :
- Electron-withdrawing groups (e.g., fluorine in 2,6-difluorobenzamide) enhance binding to targets like EGFR by polar interactions .
- Bulky groups (e.g., naphthamide) may reduce efficacy in sterically constrained active sites but improve selectivity for larger pockets .
Pharmacokinetic Implications :
- The tert-butyl group, common across analogs, increases lipophilicity and metabolic stability, as seen in kinase inhibitors .
- Flexible chains (e.g., propanamide in ) may improve solubility but reduce target engagement due to conformational freedom .
Biological Activity Trends: Pyrazolo[3,4-d]pyrimidine derivatives with sulfonamide or hydrazide groups (e.g., 237, 10a) show marked enzyme inhibition (EGFR IC50: 0.03–0.186 µM) and antiviral activity .
Synthetic Accessibility :
- Suzuki-Miyaura coupling () and palladium-catalyzed reactions are common in synthesizing these derivatives, with tert-butyl groups often introduced via Boc protection .
Research Findings and Implications
- Structural-Activity Relationship (SAR) : The pyrazolo[3,4-d]pyrimidine core is a versatile scaffold where substituent modifications significantly alter biological activity. For example, replacing benzamide with furan carboxamide (target compound) may shift selectivity toward targets sensitive to oxygen-rich heterocycles .
- Therapeutic Potential: Analogs with EGFR inhibition () and USP7 modulation () highlight this scaffold’s relevance in oncology. The target compound’s furan moiety could be explored in inflammatory or infectious diseases, given furan’s prevalence in antiviral agents .
- Unanswered Questions: Limited data on the target compound’s solubility, toxicity, and in vivo efficacy necessitate further studies. Comparative docking analyses (as in ) using PDB structures (e.g., 1M17) would clarify its binding mode .
Q & A
Q. Basic
- 1H NMR : Peaks at δ ~10.82 (s, NH), 8.64 (s, pyrimidine H), and 6.62 (furan H) confirm substituent positions ().
- LC-MS : Molecular ion [M+1] at m/z 370.0 (adjusted for molecular weight) validates the expected mass.
- HPLC : ≥99% purity ensures minimal impurities affecting biological assays .
How can researchers resolve contradictions in reported biological activity data for this compound?
Advanced
Discrepancies may arise from:
- Purity variations : Re-analyze batches via HPLC () and correlate purity with activity.
- Assay conditions : Compare buffer pH, incubation times, and cell lines used (e.g., kinase inhibition assays).
- Metabolite interference : Perform metabolite profiling (e.g., CYP450 stability tests) to identify inactive/degraded forms .
What strategies improve aqueous solubility while maintaining target binding affinity?
Q. Advanced
- Substituent modification : Replace tert-butyl with polar groups (e.g., morpholine, ) or introduce solubilizing moieties (e.g., PEG chains).
- Prodrug design : Mask the carboxamide as a phosphate ester for enhanced dissolution.
- Co-crystallization studies : Use X-ray crystallography to identify solvent-accessible regions for functionalization without disrupting binding .
How to design experiments for structure-activity relationship (SAR) studies of this compound?
Q. Advanced
- Analog synthesis : Systematically vary substituents (e.g., tert-butyl, furan) using parallel synthesis ().
- Binding assays : Measure IC50 against target kinases or enzymes (e.g., JAK2, EGFR) to correlate substituent effects.
- Molecular docking : Map substituent interactions with binding pockets (e.g., hydrophobic tert-butyl in a lipophilic cleft) .
What analytical methods validate the compound’s stability under physiological conditions?
Q. Advanced
- Forced degradation studies : Expose the compound to acidic/basic conditions, heat, or light, then analyze degradation products via LC-MS/MS.
- Plasma stability assays : Incubate with human plasma and quantify remaining intact compound over time.
- Microsomal stability : Use liver microsomes to assess metabolic turnover (e.g., cytochrome P450-mediated oxidation) .
How to address low yields in the final amide coupling step?
Q. Advanced
- Coupling reagent optimization : Compare HATU, EDCI, or DMT-MM efficiencies ().
- Microwave-assisted synthesis : Reduce reaction time and improve yields (e.g., 80°C, 30 minutes).
- Protecting group strategy : Temporarily protect reactive sites (e.g., tert-butyl ester) to minimize side reactions .
What computational tools predict the compound’s pharmacokinetic properties?
Q. Advanced
- ADMET prediction : Use software like Schrödinger’s QikProp or SwissADME to estimate logP, solubility, and bioavailability.
- Metabolism prediction : Simulate CYP450 interactions with StarDrop or MetaSite.
- MD simulations : Model blood-brain barrier penetration or protein binding dynamics .
How to design a robust protocol for scaling up synthesis without compromising purity?
Q. Advanced
- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progression.
- Design of experiments (DoE) : Optimize parameters (e.g., stoichiometry, temperature) using factorial design.
- Crystallization engineering : Control particle size distribution via anti-solvent addition to enhance filtration efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
